

# GW 590735 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: GW 590735

Cat. No.: B1336410

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## Application Notes and Protocols: GW 590735

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GW 590735** is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ). With an EC<sub>50</sub> of 4 nM, it demonstrates at least 500-fold selectivity over PPAR $\gamma$  and PPAR $\delta$ .<sup>[1]</sup> As a member of the nuclear receptor superfamily of ligand-inducible transcription factors, PPAR $\alpha$  is a key regulator of lipid metabolism and energy homeostasis. Activation of PPAR $\alpha$  by agonists like **GW 590735** leads to the regulation of a multitude of target genes involved in fatty acid uptake, transport, and oxidation.<sup>[2][3]</sup> These characteristics make **GW 590735** a valuable tool for research in dyslipidemia, metabolic syndrome, and related cardiovascular diseases.

### Physicochemical Properties and Solubility

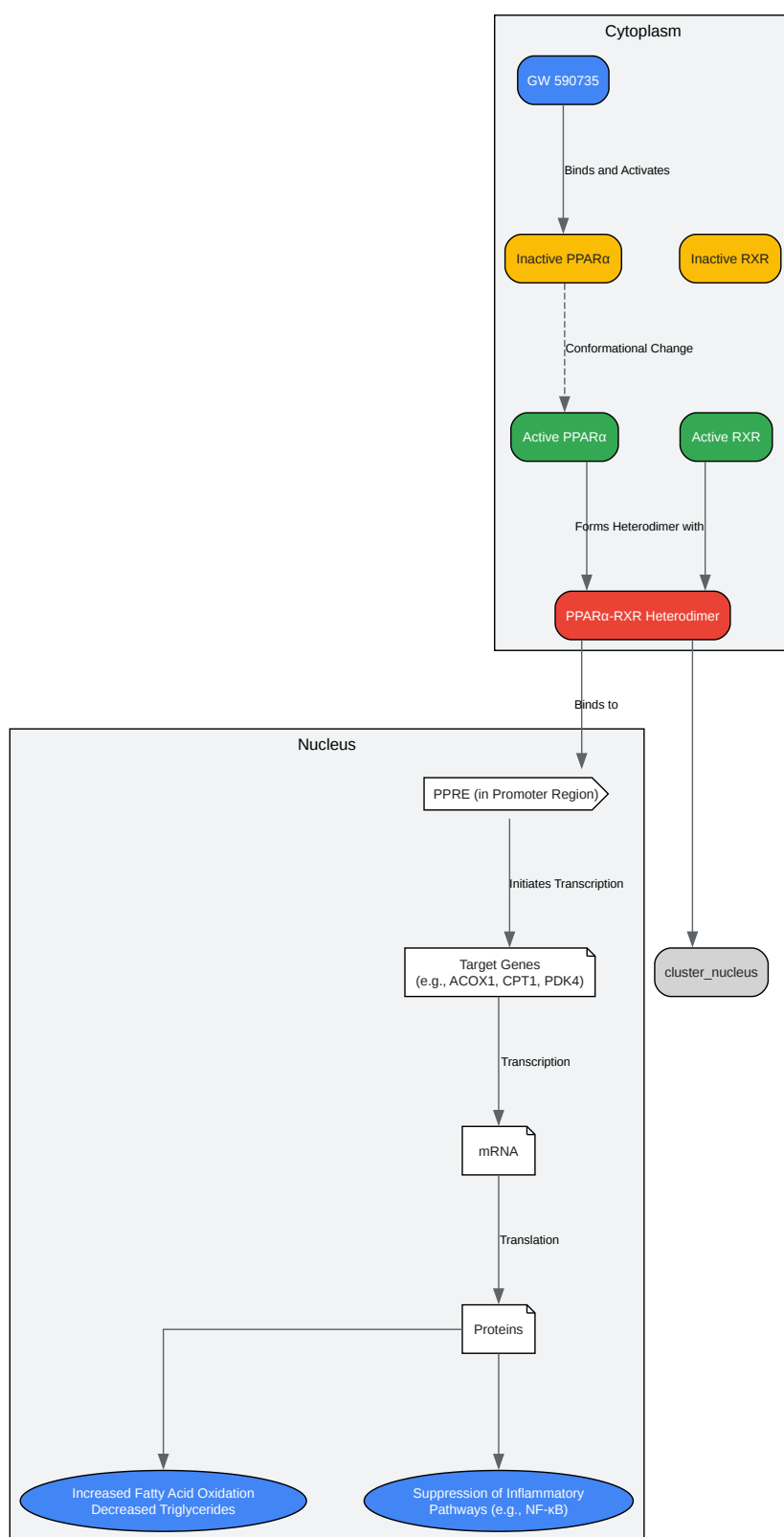
Proper dissolution of **GW 590735** is critical for accurate and reproducible experimental results. The solubility of **GW 590735** in various common laboratory solvents is summarized in the table below. For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous buffer.

Table 1: Solubility of **GW 590735**

Solvent	Solubility	Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	$\geq 250$ mg/mL[4]	$\geq 522.49$ mM	Ultrasonic agitation may be required for complete dissolution. It is advisable to use freshly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[4]
Ethanol	$\geq 50$ mM	$\geq 50$ mM	-
Dimethylformamide (DMF)	$\sim 30$ mg/mL[1]	$\sim 62.7$ mM	-
Phosphate-Buffered Saline (PBS, pH 7.2)	$\sim 0.25$ mg/mL[1]	$\sim 0.52$ mM	Limited aqueous solubility.

## Signaling Pathway

Upon entering the cell, **GW 590735** binds to and activates PPAR $\alpha$ . This activation induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR $\alpha$  then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR $\alpha$ -RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid oxidation, and can also suppress inflammatory responses.[2][5][6]



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**Figure 1. GW 590735 Signaling Pathway**

## Experimental Protocols

### Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **GW 590735** for use in various in vitro and in vivo experiments.

Materials:

- **GW 590735** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Weigh the desired amount of **GW 590735** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add 41.8  $\mu\text{L}$  of DMSO per 1 mg of **GW 590735**).
- Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[4]
- Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at  $-20^{\circ}\text{C}$  for short-term storage (up to 1 month) or  $-80^{\circ}\text{C}$  for long-term storage (up to 6 months).[4] Protect from light.

### In Vitro PPAR $\alpha$ Reporter Gene Assay

Objective: To determine the agonist activity of **GW 590735** on PPAR $\alpha$  using a cell-based reporter gene assay.

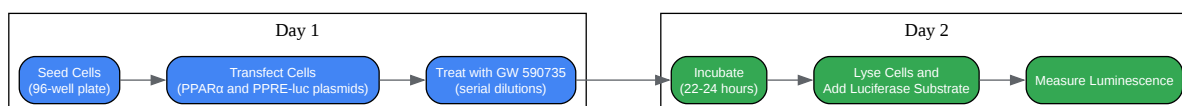
Materials:

- HEK293T cells (or other suitable cell line)
- Expression plasmid for human PPAR $\alpha$
- Reporter plasmid containing a PPRE-driven luciferase gene
- Transfection reagent
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
- 96-well cell culture plates
- **GW 590735** stock solution (in DMSO)
- Luciferase assay reagent
- Luminometer

Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of  $2.5 \times 10^4$  to  $3.0 \times 10^4$  cells per well and incubate for 20-24 hours.
- Transfection: Co-transfect the cells with the PPAR $\alpha$  expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 4-6 hours.
- Compound Treatment: Prepare serial dilutions of **GW 590735** in cell culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1%. Replace the transfection medium with the medium containing different concentrations of **GW 590735**. Include a vehicle control (DMSO only).
- Incubation: Incubate the cells for 22-24 hours at 37°C in a CO<sub>2</sub> incubator.

- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the fold induction of luciferase activity against the concentration of **GW 590735** to determine the EC50 value.



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**Figure 2.** Reporter Gene Assay Workflow

## Quantitative PCR (qPCR) Analysis of PPARα Target Gene Expression

Objective: To quantify the change in expression of PPARα target genes in response to **GW 590735** treatment in a relevant cell line (e.g., HepG2).

Materials:

- HepG2 cells (or other suitable cell line)
- 6-well cell culture plates
- **GW 590735** stock solution (in DMSO)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)

- Primers for PPAR $\alpha$  target genes (e.g., ACOX1, CPT1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

#### Protocol:

- Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of **GW 590735** (and a vehicle control) for a specified time (e.g., 24 hours).
- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers for the target and housekeeping genes.
- Data Analysis: Analyze the qPCR data using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression in the **GW 590735**-treated samples compared to the vehicle control.

## In Vivo Administration in Mice

Objective: To investigate the in vivo effects of **GW 590735** in a mouse model.

#### Materials:

- **GW 590735**
- Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
- Mice (strain dependent on the experimental model)
- Oral gavage needles

- Syringes

#### Protocol:

- **Vehicle Preparation:** Prepare the chosen vehicle. If using a suspension like CMC, ensure it is well-mixed before each use. For solutions containing DMSO and PEG300, prepare fresh daily.
- **Drug Formulation:** Prepare the dosing solution of **GW 590735** in the chosen vehicle at the desired concentration. For example, for a 5 mg/kg dose in a 20g mouse with a dosing volume of 10  $\mu$ L/g, the concentration would be 0.5 mg/mL.
- **Administration:** Administer the **GW 590735** formulation or vehicle control to the mice via oral gavage. Dosages of 0.5-5 mg/kg administered orally have been reported.[4]
- **Monitoring and Sample Collection:** Monitor the animals for any adverse effects. At the end of the study, collect tissues or blood for further analysis (e.g., gene expression, lipid profiling).

## Safety and Handling

**GW 590735** is for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. In case of contact with eyes or skin, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

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